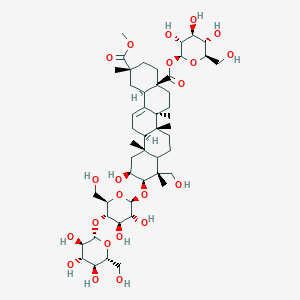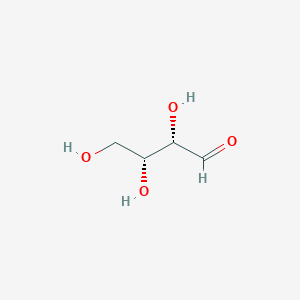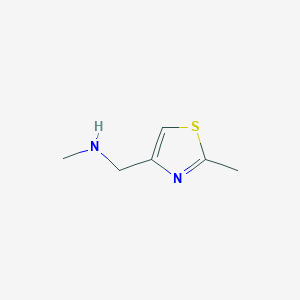acetic acid CAS No. 155256-58-9](/img/structure/B119659.png)
[Formyl(methyl)amino](hydroxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Formyl(methyl)amino](hydroxy)acetic acid, also known as FMHA, is a synthetic compound that has been used in various scientific research applications. FMHA is a derivative of glycine and has a unique structure that enables it to interact with biological systems in a specific manner.
Mécanisme D'action
[Formyl(methyl)amino](hydroxy)acetic acid acts as an agonist of the glycine site on the NMDA receptor. The NMDA receptor is a type of glutamate receptor that is involved in the regulation of synaptic plasticity and memory formation. [Formyl(methyl)amino](hydroxy)acetic acid binds to the glycine site on the NMDA receptor, which enhances the activity of the receptor. This results in an increase in the influx of calcium ions into the neuron, which leads to the activation of various intracellular signaling pathways.
Effets Biochimiques Et Physiologiques
[Formyl(methyl)amino](hydroxy)acetic acid has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter systems, the regulation of synaptic plasticity, and the enhancement of memory formation. [Formyl(methyl)amino](hydroxy)acetic acid has also been shown to have a neuroprotective effect, which may be beneficial in the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using [Formyl(methyl)amino](hydroxy)acetic acid in lab experiments is its ability to selectively activate the glycine site on the NMDA receptor. This allows researchers to investigate the specific role of the glycine site in various biological processes. However, one of the limitations of using [Formyl(methyl)amino](hydroxy)acetic acid is its limited solubility in aqueous solutions, which can make it difficult to prepare solutions of the compound for experiments.
Orientations Futures
There are several future directions for the use of [Formyl(methyl)amino](hydroxy)acetic acid in scientific research. One area of interest is the investigation of the role of [Formyl(methyl)amino](hydroxy)acetic acid in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of new drugs that target the glycine site on the NMDA receptor. Additionally, the use of [Formyl(methyl)amino](hydroxy)acetic acid in the study of metabolic pathways and the development of new diagnostic tools is an area of potential future research.
Méthodes De Synthèse
[Formyl(methyl)amino](hydroxy)acetic acid is synthesized through a multi-step process that involves the reaction of glycine with various reagents. The first step involves the formylation of glycine, which is achieved by reacting glycine with formic acid. This reaction results in the formation of N-formylglycine. The second step involves the reaction of N-formylglycine with methylamine, which results in the formation of N-formyl(methyl)glycine. The final step involves the hydrolysis of N-formyl(methyl)glycine, which results in the formation of [Formyl(methyl)amino](hydroxy)acetic acid.
Applications De Recherche Scientifique
[Formyl(methyl)amino](hydroxy)acetic acid has been used in various scientific research applications, including the study of neurotransmitter systems, the development of new drugs, and the investigation of metabolic pathways. [Formyl(methyl)amino](hydroxy)acetic acid has been shown to interact with the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. [Formyl(methyl)amino](hydroxy)acetic acid has also been used to study the effects of glycine on the central nervous system and to investigate the role of glycine in the treatment of various neurological disorders.
Propriétés
Numéro CAS |
155256-58-9 |
|---|---|
Nom du produit |
[Formyl(methyl)amino](hydroxy)acetic acid |
Formule moléculaire |
C4H7NO4 |
Poids moléculaire |
133.1 g/mol |
Nom IUPAC |
2-[formyl(methyl)amino]-2-hydroxyacetic acid |
InChI |
InChI=1S/C4H7NO4/c1-5(2-6)3(7)4(8)9/h2-3,7H,1H3,(H,8,9) |
Clé InChI |
SJPCSNZIWDYXOV-UHFFFAOYSA-N |
SMILES |
CN(C=O)C(C(=O)O)O |
SMILES canonique |
CN(C=O)C(C(=O)O)O |
Synonymes |
Acetic acid, (formylmethylamino)hydroxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Ethynyl-1-azabicyclo[3.2.1]octane](/img/structure/B119579.png)
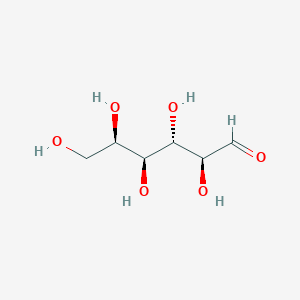
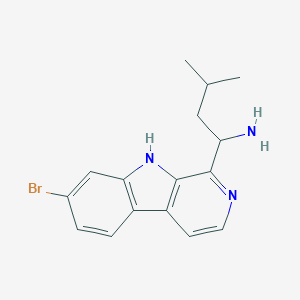

![(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-Trimethyl-17-[(2R,4S,5R)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B119584.png)
![pyridin-2-ylmethyl N-[(2S)-1-[[(2S,5S)-3,3-difluoro-5-[[(2S)-3-methyl-2-(pyridin-2-ylmethoxycarbonylamino)butanoyl]amino]-4-oxo-1,6-diphenylhexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B119586.png)
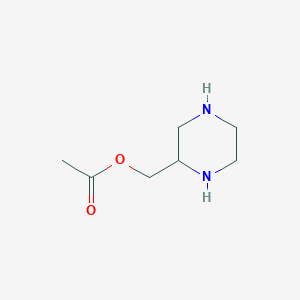
![1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B119590.png)
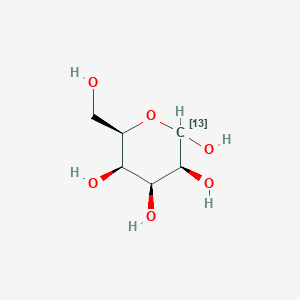
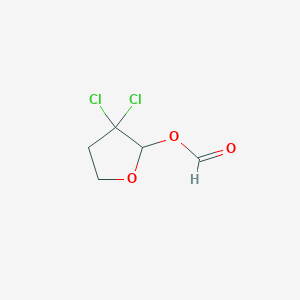
![(NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine](/img/structure/B119599.png)
